(E)-3-(4-Chlorobenzylidene)indolin-2-one is a synthetic compound belonging to the indolinone family, characterized by its unique chemical structure. The compound has the molecular formula and a molecular weight of 255.70 g/mol. Its IUPAC name is (3E)-3-[(4-chlorophenyl)methylidene]-1H-indol-2-one. The structure features an indole moiety linked to a 4-chlorobenzylidene group, which contributes to its chemical reactivity and biological activity.
Research indicates that (E)-3-(4-Chlorobenzylidene)indolin-2-one possesses notable biological activities, particularly in the context of cancer research. It has been shown to inhibit specific enzymes and pathways involved in cancer cell proliferation, positioning it as a potential anticancer agent. Additionally, it interacts with key enzymes such as tyrosinase and tyrosinase-related protein-1 (TYRP-1), affecting melanogenesis and melanosome secretion, which may have implications for skin pigmentation disorders .
The synthesis of (E)-3-(4-Chlorobenzylidene)indolin-2-one typically involves the condensation reaction between 4-chlorobenzaldehyde and indolin-2-one under basic conditions. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is conducted in organic solvents such as ethanol or methanol at room temperature or slightly elevated temperatures to enhance yield. The process can be scaled up for industrial production by optimizing reaction conditions and purification methods .
This compound finds applications across various fields:
Interaction studies have revealed that (E)-3-(4-Chlorobenzylidene)indolin-2-one can modulate biological pathways through its interactions with specific molecular targets. Notably, it has shown effects on melanogenesis by modulating enzyme activities related to pigmentation processes. These interactions suggest its potential role in therapeutic applications for conditions related to pigmentation disorders and cancer .
(E)-3-(4-Chlorobenzylidene)indolin-2-one can be compared with several similar compounds, particularly other oxindole derivatives:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| GIF-2209 | Oxindole derivative | Known for enhancing melanogenesis |
| SU5205 | Multi-kinase inhibitor | Developed for anticancer applications |
| (E)-3-(4-Fluorobenzylidene)indolin-2-one | Similar structure with fluorine substitution | Exhibits different biological activity due to fluorine |
The uniqueness of (E)-3-(4-Chlorobenzylidene)indolin-2-one lies in its specific structural features that allow it to modulate distinct biological pathways effectively, making it valuable for various scientific applications .